molecular formula C7H14N2O3 B12309710 (2S,3R)-2-Acetamido-3-hydroxy-N-methylbutanamide

(2S,3R)-2-Acetamido-3-hydroxy-N-methylbutanamide

Cat. No.: B12309710
M. Wt: 174.20 g/mol
InChI Key: RMHVNEMFKIWSIN-XINAWCOVSA-N
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Description

(2S,3R)-2-Acetamido-3-hydroxy-N-methylbutanamide: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Acetamido-3-hydroxy-N-methylbutanamide typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts. For example, carbonyl reductase from lactobacillus fermentum can be used to catalyze the asymmetric reduction of a ketoester to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Acetamido-3-hydroxy-N-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different hydroxylated or ketone derivatives, while reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

(2S,3R)-2-Acetamido-3-hydroxy-N-methylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Acetamido-3-hydroxy-N-methylbutanamide involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry used in biological studies.

    (2S,3R)-2-Chloro-3-hydroxy ester: A compound with similar functional groups but different substituents.

Uniqueness

(2S,3R)-2-Acetamido-3-hydroxy-N-methylbutanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, from chemical synthesis to biological research .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

(2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide

InChI

InChI=1S/C7H14N2O3/c1-4(10)6(7(12)8-3)9-5(2)11/h4,6,10H,1-3H3,(H,8,12)(H,9,11)/t4-,6+/m1/s1

InChI Key

RMHVNEMFKIWSIN-XINAWCOVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC)NC(=O)C)O

Canonical SMILES

CC(C(C(=O)NC)NC(=O)C)O

Origin of Product

United States

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